molecular formula C8H13ClN2OS B13492529 1-{4H,6H,7H-thiopyrano[3,4-d][1,3]oxazol-2-yl}ethan-1-amine hydrochloride

1-{4H,6H,7H-thiopyrano[3,4-d][1,3]oxazol-2-yl}ethan-1-amine hydrochloride

Cat. No.: B13492529
M. Wt: 220.72 g/mol
InChI Key: SSFPWGIOKKRPHB-UHFFFAOYSA-N
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Description

1-{4H,6H,7H-thiopyrano[3,4-d][1,3]oxazol-2-yl}ethan-1-amine hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiopyrano[3,4-d][1,3]oxazole ring system, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4H,6H,7H-thiopyrano[3,4-d][1,3]oxazol-2-yl}ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Thiopyrano[3,4-d][1,3]oxazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents used include sulfur-containing compounds and oxazole derivatives.

    Introduction of the Ethan-1-amine Group: The ethan-1-amine group is introduced through nucleophilic substitution reactions, often using amine precursors and suitable catalysts.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-{4H,6H,7H-thiopyrano[3,4-d][1,3]oxazol-2-yl}ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-{4H,6H,7H-thiopyrano[3,4-d][1,3]oxazol-2-yl}ethan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{4H,6H,7H-thiopyrano[3,4-d][1,3]oxazol-2-yl}ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to produce desired biological effects.

    Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

1-{4H,6H,7H-thiopyrano[3,4-d][1,3]oxazol-2-yl}ethan-1-amine hydrochloride can be compared with other similar compounds, such as:

    4H,6H,7H-thiopyrano[4,3-d][1,3]thiazol-2-amine: Similar ring structure but different functional groups.

    Imidazole-containing Compounds: Share some structural similarities but differ in their chemical and biological properties.

Properties

Molecular Formula

C8H13ClN2OS

Molecular Weight

220.72 g/mol

IUPAC Name

1-(6,7-dihydro-4H-thiopyrano[3,4-d][1,3]oxazol-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C8H12N2OS.ClH/c1-5(9)8-10-6-4-12-3-2-7(6)11-8;/h5H,2-4,9H2,1H3;1H

InChI Key

SSFPWGIOKKRPHB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(O1)CCSC2)N.Cl

Origin of Product

United States

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